molecular formula C19H15F4N3OS B11246888 6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B11246888
M. Wt: 409.4 g/mol
InChI Key: ZWEYUMJDMQEAMK-UHFFFAOYSA-N
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Description

6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a piperazine ring substituted with a trifluoromethylbenzoyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine under basic conditions.

    Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the trifluoromethylbenzoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitronium ion (NO2+) for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, or other substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibits potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic properties. Its structural features enable it to bind to specific biological targets, potentially leading to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3-benzothiazole: Similar structure but lacks the benzoyl group.

    6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperidin-1-yl}-1,3-benzothiazole: Similar structure but with a piperidine ring instead of piperazine.

    6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]morpholin-1-yl}-1,3-benzothiazole: Similar structure but with a morpholine ring.

Uniqueness

The presence of both the trifluoromethylbenzoyl group and the piperazine ring in 6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole imparts unique properties, such as enhanced lipophilicity and metabolic stability, distinguishing it from other similar compounds. These features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H15F4N3OS

Molecular Weight

409.4 g/mol

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H15F4N3OS/c20-14-4-5-15-16(11-14)28-18(24-15)26-8-6-25(7-9-26)17(27)12-2-1-3-13(10-12)19(21,22)23/h1-5,10-11H,6-9H2

InChI Key

ZWEYUMJDMQEAMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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